![molecular formula C24H23F2N3O2 B11187312 8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11187312.png)
8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a fluorinated quinoline core, a piperazine ring, and additional fluorine substitutions. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine ring, and the fluorination of specific positions on the molecule. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions where the piperazine ring is attached to the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinoline oxides.
Reduction: Reduction reactions can be performed to modify the quinoline core or the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 4-hydroxy-2-quinolones and other fluorinated quinolines.
Piperazine Derivatives: Compounds containing the piperazine ring with various substitutions.
Uniqueness
8-fluoro-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific combination of functional groups and fluorine substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H23F2N3O2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-fluoro-9-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C24H23F2N3O2/c1-24(2)13-15(17-11-16(25)12-18-21(17)29(24)23(31)22(18)30)14-27-7-9-28(10-8-27)20-6-4-3-5-19(20)26/h3-6,11-13H,7-10,14H2,1-2H3 |
InChI Key |
JYKCCGMSNRRJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CN4CCN(CC4)C5=CC=CC=C5F)C |
Origin of Product |
United States |
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